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molecular formula C18H28O3 B8561239 (4,4-Diethoxycyclohexylmethoxymethyl)benzene

(4,4-Diethoxycyclohexylmethoxymethyl)benzene

Cat. No. B8561239
M. Wt: 292.4 g/mol
InChI Key: URKFLVNJDDRFPR-UHFFFAOYSA-N
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Patent
US08232403B2

Procedure details

4-Benzyloxymethylcyclohexanone (168 g, 0.77 mol) is dissolved in ethanol (2000 mL), and then triethylorthoformate (350 mL) and p-toluenesulfonic acid (13.3 g) are added. The resulting mixture is stirred and refluxed for 6 hours. After addition of triethylamine (10.5 mL) at room temperature, the mixture is concentrated (500 mL). After addition of sat. NaHCO3 aq., the resulting mixture is extracted with EtOAc. The water layer is extracted with EtOAc and the combined organic layer is washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure. The crude mixture is purified by short pad silica gel column chromatography to afford (4,4-diethoxycyclohexylmethoxymethyl)benzene.
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
13.3 g
Type
reactant
Reaction Step Two
Quantity
10.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]1[CH2:15][CH2:14]C(=O)[CH2:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O[CH:20]([O:24][CH2:25][CH3:26])[O:21][CH2:22][CH3:23])C.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(N(CC)CC)C>C(O)C>[CH2:25]([O:24][C:20]1([O:21][CH2:22][CH3:23])[CH2:12][CH2:11][CH:10]([CH2:9][O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH2:15][CH2:14]1)[CH3:26]

Inputs

Step One
Name
Quantity
168 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC1CCC(CC1)=O
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC
Name
Quantity
13.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
10.5 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated (500 mL)
ADDITION
Type
ADDITION
Details
After addition of sat. NaHCO3 aq.
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture is extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The water layer is extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude mixture is purified by short pad silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1(CCC(CC1)COCC1=CC=CC=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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